
N-(2-(3-allylureido)phenyl)-2-fluorobenzamide
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Overview
Description
N-(2-(3-allylureido)phenyl)-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzamide moiety linked to an allylureido group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-allylureido)phenyl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Allylureido Intermediate: This step involves the reaction of an allyl isocyanate with an appropriate amine to form the allylureido intermediate.
Coupling with Fluorobenzamide: The allylureido intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-allylureido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-allylureido)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-allylureido)phenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(3-allylureido)phenyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-(3-allylureido)phenyl)-2-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-(2-(3-allylureido)phenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
N-(2-(3-allylureido)phenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant pharmacological properties.
Chemical Structure and Properties
This compound features a fluorine atom attached to a benzamide structure, which is known to enhance lipophilicity and potentially improve the compound's interaction with biological targets. The presence of the allylureido group may contribute to its biological activity by modulating receptor interactions or enzymatic pathways.
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Antifungal Activity :
- Studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, compounds with similar structural motifs have demonstrated effective inhibition of ergosterol synthesis in fungi, which is a critical component of fungal cell membranes. This mechanism is akin to that of azole antifungals, targeting the CYP51 enzyme involved in ergosterol biosynthesis .
- Cytotoxicity :
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | Inhibition Rate/IC50 (μM) |
---|---|---|
Antifungal | Candida albicans | MIC 50 = 1.23 |
Antifungal | Candida parapsilosis | MIC 50 = 1.23 |
Cytotoxicity | NIH/3T3 | IC50 = 148.26 |
Cytotoxicity | NIH/3T3 | IC50 = 187.66 |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Ergosterol Inhibition : A detailed investigation revealed that certain derivatives significantly inhibited ergosterol synthesis at rates exceeding 80% over 48 hours, indicating potent antifungal activity comparable to established drugs like ketoconazole .
- Cytotoxicity Analysis : The cytotoxic profile against NIH/3T3 cells demonstrated that while these compounds are effective against fungal pathogens, they exhibit relatively low toxicity towards mammalian cells at therapeutic concentrations, which is crucial for drug development .
Pharmacokinetic Considerations
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs have been assessed through in silico studies. These studies suggest that the compound possesses favorable ADME characteristics that enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
2-fluoro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZTPQUBPFLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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